1,4-Dimethyl-1,4-diazepan-5-one
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Overview
Description
1,4-Dimethyl-1,4-diazepan-5-one is a seven-membered nitrogen-containing heterocyclic compound. It is part of the 1,4-diazepine family, which has garnered significant interest due to its wide range of therapeutic applications. These compounds are known for their biological and medicinal properties, including antimicrobial, anti-HIV, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,4-diazepan-5-one typically involves the reaction of appropriate diketones with amines under controlled conditions. One common method includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate, which facilitates the formation of the diazepine ring . Another approach involves the use of catalytic hydrogenation of nitroso derivatives to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Catalytic hydrogenation can reduce nitroso derivatives back to the parent compound.
Substitution: The diazepine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Parent diazepine compound.
Substitution: Various substituted diazepine derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl-1,4-diazepan-5-one has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit signals in the central nervous system, making it useful for the synthesis of psychoactive drugs. The compound acts as an antagonist of platelet activation factor, which plays a role in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepine: A broader class of compounds with similar structural features.
1,4-Dimethyl-1-nitroso-1,4-diazepan-5-one: An oxidized derivative of the parent compound.
2,7-Diphenyl-1,4-diazepan-5-one: A structurally similar compound with different substituents.
Uniqueness
1,4-Dimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dimers through hydrogen bonding and its potential as a drug molecule make it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
65675-38-9 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,4-dimethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-8-4-3-7(10)9(2)6-5-8/h3-6H2,1-2H3 |
InChI Key |
HRLUWJKDBGEGFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)N(CC1)C |
Origin of Product |
United States |
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